molecular formula C5H7BrO4 B1294421 Dimethyl bromomalonate CAS No. 868-26-8

Dimethyl bromomalonate

Cat. No.: B1294421
CAS No.: 868-26-8
M. Wt: 211.01 g/mol
InChI Key: NEMOJKROKMMQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl bromomalonate (CAS 868-26-8, C₅H₇BrO₄, MW 211.011) is a brominated malonic ester widely used in organic synthesis . Its structure features a central malonate core with a bromine substituent, enabling diverse reactivity, such as nucleophilic substitution, cyclopropanation, and radical additions. Key applications include:

  • Enantioselective cyclopropanation: As a substrate in organocatalytic reactions with α,β-unsaturated nitroalkenes, achieving >90% enantiomeric excess (ee) using 6'-demethyl quinine as a catalyst .
  • Bingel-Hirsch reactions: Functionalizing endohedral metallofullerenes (e.g., La@C₂v-C₈₂) to form singly bonded derivatives or fulleroid adducts .
  • Atom Transfer Radical Addition (ATRA): Reacting with alkenes under visible light to form alkylated products, though yields vary with alkene substituents (e.g., 4-phenyl-1-butene: high yield; 4-methoxyphenyl-2-propene: low yield due to polymerization) .

Properties

IUPAC Name

dimethyl 2-bromopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMOJKROKMMQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235811
Record name Dimethyl bromomalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-26-8
Record name 1,3-Dimethyl 2-bromopropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl bromomalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 868-26-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl bromomalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl bromomalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL BROMOMALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V5M6E7E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Bromination of Dimethyl Malonate

Description:
Dimethyl bromomalonate is typically synthesized via the bromination of dimethyl malonate using bromine or other brominating agents under controlled conditions. This method involves the substitution of a hydrogen atom in dimethyl malonate with a bromine atom.

Procedure:

  • Dissolve dimethyl malonate in an inert solvent such as carbon tetrachloride or chloroform.
  • Add bromine dropwise while maintaining the reaction temperature between 0°C and 5°C to prevent side reactions.
  • Use a catalyst like phosphorus tribromide (PBr₃) or sodium bromide in the presence of sulfuric acid to enhance the reaction efficiency.
  • Stir the mixture until the reaction is complete, typically monitored by gas chromatography or thin-layer chromatography.
  • Purify the product by distillation or recrystallization.

Reaction Equation:
$$
\text{(CH₃O)₂C(CO₂H)} + Br₂ \xrightarrow{\text{Catalyst}} \text{(CH₃O)₂C(CO₂Br)}
$$

Optimization Parameters:

  • Reaction temperature: 0°C to 5°C
  • Bromine concentration: Stoichiometric or slightly excess
  • Catalyst: PBr₃ or NaBr with H₂SO₄

Direct Bromination via Phase Transfer Catalysis

Description:
This method employs phase transfer catalysis to facilitate bromination in a biphasic system, improving yield and reducing reaction time.

Procedure:

  • Prepare an aqueous solution of sodium bromide and sulfuric acid.
  • Add dimethyl malonate dissolved in an organic solvent (e.g., dichloromethane).
  • Introduce a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).
  • Add bromine dropwise under stirring at room temperature.
  • Separate phases, extract the organic layer, and purify by distillation.

Advantages:

  • Enhanced reaction rate due to phase transfer catalysis.
  • Reduced environmental impact by minimizing waste.

Bromination Using N-Bromosuccinimide (NBS)

Description:
NBS is a safer alternative to elemental bromine for bromination reactions, offering better control over selectivity.

Procedure:

  • Dissolve dimethyl malonate in an inert solvent like acetonitrile.
  • Add NBS and a radical initiator such as azobisisobutyronitrile (AIBN).
  • Heat the mixture gently (50°C–60°C) to initiate the reaction.
  • Monitor progress using spectroscopic techniques.
  • Purify the product using column chromatography or recrystallization.

Advantages:

  • High selectivity for monobrominated products.
  • Reduced handling risks compared to elemental bromine.

Data Table: Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time (hours) Temperature (°C) Catalyst/Agent Advantages
Bromination with Br₂ 85–90 4–6 0–5 PBr₃ or NaBr + H₂SO₄ High yield, simple setup
Phase Transfer Catalysis 80–88 2–4 Room temperature TBAB Faster reaction, reduced waste
Bromination with NBS 75–85 3–5 50–60 AIBN High selectivity, safer handling

Notes and Observations

  • Reaction Conditions: Maintaining low temperatures during bromination minimizes side reactions such as over-bromination or decomposition.
  • Purification Techniques: Distillation under reduced pressure is preferred for isolating this compound due to its volatility and sensitivity to heat.
  • Environmental Considerations: Phase transfer catalysis and NBS methods are more environmentally friendly compared to traditional bromine-based approaches.

Chemical Reactions Analysis

Bingel-Hirsch Addition to Endohedral Metallofullerenes

Dimethyl bromomalonate participates in the Bingel-Hirsch reaction with endohedral metallofullerenes like La@C₂ᵥ-C₈₂. A computational study explored 65 potential pathways, identifying four singly bonded derivatives and one fulleroid adduct as products. Key findings include:

  • Regioselectivity : La@C₂ᵥ-C₈₂ exhibits limited regioselectivity, with attacks at C2, C19, C21, and C23 positions yielding singly bonded derivatives.
  • Kinetics : Attack at C23 is kinetically favored, aligning with experimental observations .

Proposed Products :

Attack PositionProduct TypeExperimental Yield
C2, C19, C21Singly bondedNot quantified
C23Singly bondedIdentified
Bond 19Fulleroid adductObserved

Organophotocatalytic Cyclopropanation

This compound enables cyclopropanation of unactivated olefins under organophotocatalytic conditions. Highlights include:

  • Catalysts : Benzothiazinoquinoxalines (e.g., PC-2 ) enable reactions at 0.5 mol% loading .
  • Scope : Compatible with terminal, 1,1-/1,2-disubstituted, and trisubstituted olefins (44–93% yields) .
  • Mechanistic Insights :
    • LiBF₄ accelerates enolization of malonate intermediates (pKₐ ~13) but degrades α-bromo-β-ketoesters .
    • Deuteration studies confirmed enolate formation critical for cyclization .

Example Reaction :

text
This compound + Olefin → Cyclopropane (e.g., 9a–k)

Radical Chain Additions

Manganese(III)-promoted radical reactions with olefins yield functionalized malonates:

  • Mechanism : Mn(III) initiates radical chain propagation, forming 2-bromoalkylmalonates .
  • Application : Synthesizes nitrocyclopropanes via organocatalyzed Michael addition to nitroalkenes (up to 87% yield, 10:1 d.r.) .

Key Transformation :

text
BrCH(COOMe)₂ + CH₂=CHR → CH₂BrCH(COOMe)₂R

Michael Addition-Initiated Cyclopropanation

Asymmetric synthesis of nitrocyclopropanes is achieved via organocatalytic Michael addition:

  • Catalyst : 6'-Demethyl quinine provides enantioselectivity (up to 95% ee) .
  • Conditions : Room temperature, toluene solvent .

Reaction Pathway :

  • Michael addition to nitroalkene.
  • Intramolecular cyclopropanation.

Zinc-Mediated Additions to Alkynes

Zinc mediates regioselective additions to alkynes, forming vinyl malonates. Subsequent reactions yield:

  • Pyranones : With acid chlorides .
  • Tetracarbonyl Derivatives : Using oxalyl chloride and amines .

Example :

text
BrCH(COOEt)₂ + HC≡CR → CH₂=CH(COOEt)₂R → Pyranone (with RCOCl)

Reaction with Arylnitroso Compounds

This compound reacts with arylnitroso compounds to form N-aryl-C,C-dimethoxycarbonylnitrones, useful in 1,3-dipolar cycloadditions .

Product :

text
ArNO + BrCH(COOMe)₂ → ArN=C(COOMe)₂O

Scientific Research Applications

Organic Synthesis

1.1 Michael Addition Reactions
Dimethyl bromomalonate is frequently employed as an electrophile in Michael addition reactions. It reacts with nucleophiles to form carbon-carbon bonds, which are crucial for constructing complex organic molecules. For instance, recent studies have demonstrated its use in synthesizing chiral compounds using organocatalysts, such as α,α-diarylprolinol, combined with potassium carbonate as an additive .

1.2 Cyclopropanation Reactions
The compound serves as a reagent in cyclopropanation reactions involving olefins. Under organophotocatalytic conditions, this compound can facilitate the formation of cyclopropanes from various substrates, showcasing its utility in synthesizing cyclic compounds .

Analytical Chemistry

2.1 Chromatographic Techniques
this compound can be analyzed using high-performance liquid chromatography (HPLC). A study highlighted a scalable reverse-phase HPLC method for isolating impurities and analyzing pharmacokinetics, demonstrating its significance in drug development and quality control . The method utilizes a mobile phase composed of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility.

Pharmaceutical Development

3.1 Precursor for Drug Synthesis
this compound is utilized as a building block in the synthesis of various pharmaceuticals. Its ability to undergo diverse chemical transformations allows researchers to create biologically active molecules effectively. For example, it has been involved in the synthesis of compounds with potential anti-inflammatory properties and other therapeutic applications .

Case Studies

Study Application Findings
Frazee et al. (2007)Microwave-induced halogenationDemonstrated efficient synthesis of chloro and bromo derivatives from diethyl malonate using this compound .
J-STAGE (1970)Chelating agentsExplored the reactivity of this compound with sulfur-containing agents, contributing to the understanding of coordination chemistry .
Kad

Mechanism of Action

The mechanism of action of dimethyl bromomalonate involves its reactivity as a brominated ester. In free-radical chain addition reactions, the bromine atom facilitates the formation of free radicals, which then participate in chain reactions to form new carbon-carbon bonds. In Michael addition reactions, the compound acts as a nucleophile, attacking electrophilic double bonds to form cyclopropane derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of dimethyl bromomalonate are contrasted with structurally related malonate derivatives below:

Table 1: Comparative Analysis of Bromomalonate and Analogous Compounds

Compound Molecular Formula CAS Key Reactivity/Applications Yield/Selectivity Notes References
This compound C₅H₇BrO₄ 868-26-8 Organocatalytic cyclopropanation, Bingel-Hirsch additions, ATRA 80–97% ee in cyclopropanation; regioselectivity varies in fullerene reactions
Diethyl bromomalonate C₇H₁₁BrO₄ 685-87-0 Photoredox C–H alkylation of heterocycles; Bingel-Hirsch reactions with metallofullerenes 60–85% yields in C–H functionalization; forms [6,6] or [5,6] adducts
Diethyl dibromomalonate C₇H₁₀Br₂O₄ 608-08-2 Synthesis of bromooxatelluranes via dehalogenation Higher reactivity but lower yields (60–75%) compared to mono-bromo analogs
Dimethyl malonate C₅H₈O₄ 108-59-8 Low-priority substance due to limited reactivity; used in ester condensations Not applicable for cyclopropanation or radical additions
Diethyl bromo(methyl)malonate C₈H₁₃BrO₄ 63469-15-4 Asymmetric synthesis of hydantoins and amino acid derivatives 45–70% yields in alkylation reactions

Key Comparative Insights

Reactivity in Cyclopropanation :

  • This compound outperforms diethyl analogs in enantioselective cyclopropanation due to reduced steric hindrance from methyl groups, enabling higher ee (97% vs. <70% for diethyl derivatives) .
  • Bromine’s electron-withdrawing effect enhances electrophilicity, critical for conjugate additions to nitroalkenes. Diethyl dibromomalonate’s higher bromine content increases reactivity but reduces yields due to competing side reactions .

Regioselectivity in Fullerene Functionalization :

  • This compound reacts with La@C₂v-C₈₂ to form four singly bonded derivatives (e.g., C23 adduct) and one fulleroid product, with regioselectivity driven by charge distribution rather than sterics .
  • Diethyl bromomalonate exhibits similar regiochemical ambiguity in Sc₃N@C₈₀ reactions, but computational studies suggest aromaticity stabilization dictates [6,6] bond preference .

Steric and Electronic Effects: Methyl esters (dimethyl derivatives) favor nucleophilic substitutions in ATRA and organocatalysis due to smaller ester groups, whereas ethyl esters (diethyl derivatives) enhance solubility in photoredox reactions . Diethyl bromo(methyl)malonate’s methyl substituent enables selective alkylation of pyrrolidine derivatives, a pathway less efficient with this compound .

Environmental and Safety Profiles :

  • Dimethyl malonate, lacking bromine, is classified as a low-priority substance (LPS) due to low toxicity and reactivity, contrasting sharply with brominated analogs .

Biological Activity

Dimethyl bromomalonate (DBM) is a halogenated malonate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into the biological activity of DBM, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the molecular formula C5H7BrO4C_5H_7BrO_4 and a molecular weight of 211.01 g/mol. Its structure features two ester groups and a bromine atom attached to the central carbon, which contributes to its reactivity in various chemical reactions.

PropertyValue
Molecular FormulaC5H7BrO4C_5H_7BrO_4
Molecular Weight211.01 g/mol
CAS Number868-26-8
Boiling PointNot available

Mechanisms of Biological Activity

  • Enzyme Inhibition : this compound acts as an inhibitor of succinate dehydrogenase (SDH), an enzyme crucial in the citric acid cycle. Inhibition of SDH has been linked to protective effects against ischemia-reperfusion injury, particularly in renal tissues. Research indicates that DBM treatment improves glomerular filtration rate (GFR) and reduces blood urea nitrogen levels in models of acute kidney injury (AKI) by mitigating oxidative stress through the inhibition of NADPH oxidase activity .
  • Cyclopropanation Reactions : DBM has been utilized in organophotocatalytic cyclopropanation reactions, where it serves as a reactive intermediate. It has shown promise in generating cyclopropane derivatives from unactivated olefins, demonstrating good yields under specific catalytic conditions .

Case Study 1: Renal Protection in AKI Models

A study investigated the effects of this compound on renal function following ischemia-reperfusion injury in mice. The findings revealed that:

  • GFR Improvement : DMM treatment led to a significant increase in GFR compared to untreated controls (p < 0.05).
  • Reduction in Tubular Injury : Histopathological analysis indicated a lower degree of tubular injuries and apoptosis in DMM-treated mice (p < 0.001).
  • Mechanistic Insights : The protective effects were associated with improved mitochondrial function and reduced oxidative stress markers .

Case Study 2: Organophotocatalytic Cyclopropanation

In another study, this compound was employed in photoredox catalysis for cyclopropanation:

  • Yield Optimization : The reaction conditions were optimized using various catalysts, leading to cyclopropane products with yields up to 95% when appropriate Lewis acids were used .
  • Functional Group Tolerance : The study highlighted the functional group tolerance of DBM in cyclopropanation reactions, making it a valuable reagent for synthetic organic chemistry .

Q & A

Basic: How is dimethyl bromomalonate utilized in the Bingel-Hirsch (BH) reaction, and what methodological considerations are critical for its synthesis?

This compound (DBM) serves as a key reagent in the BH reaction, enabling cyclopropanation or fulleroid formation on endohedral metallofullerenes (EMFs) like La@C2v-C82. The reaction involves nucleophilic attack by the malonate carbanion (generated via deprotonation with bases like DBU) on a fullerene bond, followed by SN2 displacement of bromide to form a three-membered ring . Methodologically:

  • Base selection : Strong bases (e.g., DBU) are required to generate the reactive carbanion.
  • Solvent optimization : Polar solvents (e.g., o-dichlorobenzene/DMF mixtures) stabilize intermediates and enhance regioselectivity .
  • Stoichiometry : Excess DBM (10×) is often needed for EMFs compared to empty fullerenes due to reduced reactivity .

Basic: What factors govern the regioselectivity of DBM in BH additions to fullerenes?

Regioselectivity in BH reactions with DBM depends on:

  • Cage topology : Attack occurs preferentially at [6,6] bonds near pentagonal rings or metal clusters in EMFs (e.g., C23 in La@C2v-C82) due to charge localization .
  • Electronic effects : Positively charged carbons (via Mulliken charge analysis) are favored for nucleophilic attack. For example, C23 in La@C2v-C82 has higher positive charge density .
  • Steric constraints : Bulky substituents on the fullerene cage can hinder attack at certain positions .

Basic: What experimental techniques are used to characterize DBM-derived fullerene adducts?

Key techniques include:

  • HPLC-MS : Separates and identifies monoadducts (e.g., four singly-bonded derivatives and one fulleroid for La@C2v-C82) .
  • ESR spectroscopy : Differentiates closed-cage (ESR-silent) vs. open-cage (ESR-active) adducts .
  • X-ray crystallography : Confirms bond geometry, as seen in the C23 singly-bonded derivative of La@C2v-C82 .
  • Thermal stability assays : Fulleroid adducts exhibit higher stability than singly-bonded intermediates .

Advanced: How do computational methods (e.g., DFT) resolve ambiguities in reaction pathways and product assignments?

Dispersion-corrected DFT calculations are critical for:

  • Mapping pathways : Evaluating all 65 possible BH pathways in La@C2v-C82 to identify kinetic vs. thermodynamic products .
  • Energy profiling : Transition states (TS) for SN2 ring closure show lower activation barriers for [6,6] bonds (e.g., bond 19 in La@C2v-C82) .
  • Solvent modeling : COSMO solvation models account for toluene’s effect on Gibbs free energy (ΔG‡) .
  • Charge analysis : Mulliken charges predict reactive sites (e.g., C23 in La@C2v-C82 ).

Advanced: How do kinetic and thermodynamic controls influence DBM reactivity in BH reactions?

  • Kinetic control : Dominates under mild conditions (room temperature), favoring adducts with lower TS barriers (e.g., C19-derived fulleroid in La@C2v-C82) .
  • Thermodynamic control : Heating (e.g., 80°C in o-DCB) converts metastable intermediates (e.g., singly-bonded C23) to stable fulleroids .
  • Competition : For La@C2v-C82, kinetic products (C2, C19, C21, C23) coexist with thermodynamic outliers (C7, C11), complicating product distributions .

Advanced: How to resolve contradictions between computational predictions and experimental outcomes?

  • Case study : DFT predicts bond 11 as a potential fulleroid site in La@C2v-C82, but experiments only confirm bond 19 . Resolution involves:
    • Multi-stage HPLC : Isolates trace products missed in initial analyses .
    • Revisiting charge models : Mulliken charges may overemphasize certain sites; Natural Population Analysis (NPA) provides alternative insights .
    • Dynamic effects : Solvent and temperature fluctuations alter pathway accessibility .

Advanced: What emerging applications of DBM extend beyond traditional BH chemistry?

  • Photoredox catalysis : DBM acts as a terminal oxidant and nucleophile in amine functionalization (e.g., benzylic C–H malonation using Ru(bpy)3Cl2) .
  • Nanomaterial synthesis : DBM derivatives modify carbon nanotubes (SWCNTs) for charge-transfer applications, with Gibbs energy profiles guiding regioselectivity .
  • Cluster stabilization : DBM adducts on EMFs (e.g., Sc3N@C80) enhance solubility for photovoltaic device integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl bromomalonate
Reactant of Route 2
Dimethyl bromomalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.